N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
描述
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:
- 5-ethyl substitution on the oxazepine ring.
- 3,3-dimethyl groups at the 3-position of the oxazepine.
- A 3-(4-methoxyphenyl)propanamide side chain at the 7-position, introducing aromaticity and electron-donating methoxy functionality.
However, specific biological data are unavailable in the provided evidence.
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-25-19-14-17(9-12-20(19)29-15-23(2,3)22(25)27)24-21(26)13-8-16-6-10-18(28-4)11-7-16/h6-7,9-12,14H,5,8,13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXGNLRXLVGKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.5 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O3 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
| Synonyms | BIO399 |
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions involved in various pathways such as inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound was tested against several bacterial strains and demonstrated effective inhibition of growth at certain concentrations.
- Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been highlighted in several studies:
- Cell Culture Experiments : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell lines treated with the compound.
- Animal Models : Administration in animal models showed decreased inflammation in tissues subjected to inflammatory stimuli.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxazepine compounds displayed promising antimicrobial activity against resistant strains of bacteria.
- Inflammation Model Study : Research published in Pharmacology Reports demonstrated that treatment with this compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation.
相似化合物的比较
Research Implications
- Structure-Activity Relationship (SAR) : The target’s 4-methoxyphenyl group and ethyl substitution position it as a candidate for optimizing receptor affinity and metabolic stability.
- Comparative Advantages :
Further studies should prioritize biological assays to validate these hypotheses and explore applications in drug discovery or agrochemistry.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for benzoxazepin derivatives often involve multi-step reactions, including cyclization of substituted amines with ketones or aldehydes. Optimization can be achieved using factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, computational reaction path searches based on quantum chemical calculations can predict favorable intermediates and transition states, reducing trial-and-error experimentation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C for verifying substitution patterns) are standard. Mass spectrometry (MS) confirms molecular weight. For resolving stereochemical ambiguities, X-ray crystallography or circular dichroism (CD) may be required .
Q. How do structural analogs with varying methoxy groups differ in physicochemical properties?
- Methodological Answer : Comparative studies of analogs (e.g., 3-(4-methoxyphenyl) vs. 3-(3-methoxyphenyl) substitutions) show that methoxy positioning affects logP (lipophilicity) and hydrogen-bonding capacity. Computational tools like COSMO-RS predict solubility, while differential scanning calorimetry (DSC) measures thermal stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) evaluates interactions with receptors like GPCRs or kinases. Quantum mechanical/molecular mechanical (QM/MM) hybrid models refine binding energy calculations. AI-driven platforms (e.g., AlphaFold) may predict novel targets .
Q. What strategies resolve contradictions in pharmacological data across in vitro assays?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response curves with standardized protocols (e.g., CellTiter-Glo® for viability) is recommended. Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement .
Q. How can reaction scalability be balanced with stereochemical fidelity during scale-up?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps, minimizing racemization. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time. DoE (Design of Experiments) identifies critical process parameters (CPPs) affecting enantiomeric excess (ee) .
Q. What role does the 4-oxo moiety play in metabolic stability and CYP450 interactions?
- Methodological Answer : The 4-oxo group may undergo Phase I metabolism (e.g., reduction to alcohol). Liver microsome assays (human/rat) with LC-MS/MS detect metabolites. CYP inhibition assays (fluorogenic substrates) screen for isoform-specific interactions (e.g., CYP3A4). Computational tools like StarDrop predict metabolic hotspots .
Methodological Resources
- Experimental Design : Use factorial design to optimize synthetic yields and purity .
- Data Analysis : Apply AI-driven platforms (COMSOL Multiphysics) for reaction simulation and parameter optimization .
- Structural Validation : Cross-validate NMR assignments with DFT-calculated chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
